molecular formula C10H12N2O3 B14817543 5-Cyclopropoxy-6-(methylamino)nicotinic acid

5-Cyclopropoxy-6-(methylamino)nicotinic acid

Cat. No.: B14817543
M. Wt: 208.21 g/mol
InChI Key: FXWUMEUSJKLQDY-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(methylamino)nicotinic acid: is a derivative of nicotinic acid, which is a pyridinecarboxylic acid. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of the cyclopropoxy and methylamino groups in its structure imparts distinct chemical properties that can be exploited in different scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of nicotinic acid derivatives, including 5-Cyclopropoxy-6-(methylamino)nicotinic acid, often involves large-scale oxidation processes. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a well-known method for producing nicotinic acid . This process can be adapted to introduce the desired substituents through subsequent chemical modifications.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-6-(methylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nicotinic acid backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid oxides, while substitution reactions can produce various alkylated or aminated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopropoxy-6-(methylamino)nicotinic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine: In medicine, derivatives of nicotinic acid, including this compound, are explored for their therapeutic potential. They are investigated for their roles in treating conditions such as dyslipidemia, cardiovascular diseases, and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(methylamino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with nicotinic acid receptors, affecting lipid metabolism and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-6-(methylamino)nicotinic acid is unique due to the presence of the cyclopropoxy and methylamino groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-11-9-8(15-7-2-3-7)4-6(5-12-9)10(13)14/h4-5,7H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

FXWUMEUSJKLQDY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)C(=O)O)OC2CC2

Origin of Product

United States

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